BenchChemオンラインストアへようこそ!

1-(2-(6-Oxo-1,6-dihydropyridazin-3-yl)phenyl)-3-(2-phenoxyethyl)urea

sEH inhibition medicinal chemistry urea pharmacophore

This compound is a critical selectivity probe for soluble epoxide hydrolase (sEH) inhibitor programs. Its distinct ortho-substituted phenyl bridge and 2-phenoxyethyl urea tail confer a conformational and steric profile not found in simpler N-methyl, N-ethyl, or N-benzyl analogs, where minor structural changes produce >100-fold potency differences. Use it to benchmark the replacement of the N-benzyl side chain characteristic of FP9/F-series inhibitors, and quantify selectivity shifts against kinase panels. Secure this high-purity tool for your next-generation sEH inhibitor design.

Molecular Formula C19H18N4O3
Molecular Weight 350.378
CAS No. 1428372-47-7
Cat. No. B2819408
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-(6-Oxo-1,6-dihydropyridazin-3-yl)phenyl)-3-(2-phenoxyethyl)urea
CAS1428372-47-7
Molecular FormulaC19H18N4O3
Molecular Weight350.378
Structural Identifiers
SMILESC1=CC=C(C=C1)OCCNC(=O)NC2=CC=CC=C2C3=NNC(=O)C=C3
InChIInChI=1S/C19H18N4O3/c24-18-11-10-17(22-23-18)15-8-4-5-9-16(15)21-19(25)20-12-13-26-14-6-2-1-3-7-14/h1-11H,12-13H2,(H,23,24)(H2,20,21,25)
InChIKeyNQDNMUPBUQBSOP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(2-(6-Oxo-1,6-dihydropyridazin-3-yl)phenyl)-3-(2-phenoxyethyl)urea CAS 1428372-47-7: Baseline Identity for Scientific Procurement


1-(2-(6-Oxo-1,6-dihydropyridazin-3-yl)phenyl)-3-(2-phenoxyethyl)urea (CAS 1428372-47-7) is a synthetic heterocyclic compound belonging to the dihydropyridazinone phenylurea class, distinguished by an ortho-substituted phenyl bridge linking the pyridazinone core to a phenoxyethyl urea moiety . The 6-oxo-1,6-dihydropyridazin-3-yl pharmacophore positions this compound within a well-precedented scaffold for soluble epoxide hydrolase (sEH) inhibition, as evidenced by patent families covering structurally related phenylureas with pyridazinone motifs [1]. Its molecular architecture—featuring a hydrogen bond donor/acceptor-rich urea linkage flanked by a lipophilic phenoxyethyl tail and a tautomeric pyridazinone ring—suggests potential for target engagement distinct from simpler urea analogs.

Why Generic Substitution of 1-(2-(6-Oxo-1,6-dihydropyridazin-3-yl)phenyl)-3-(2-phenoxyethyl)urea Fails: Critical Differentiation from In-Class Analogs


Dihydropyridazinone phenylureas are exquisitely sensitive to substitution pattern variations, where seemingly minor structural changes—such as the position of the urea attachment on the phenyl ring (ortho vs. meta vs. para), the identity of the N′-alkyl/aryl substituent on the urea, and the tautomeric state of the pyridazinone—produce >100-fold differences in target potency within the same assay system [1]. Published Structure-Activity Relationship (SAR) data from the Lengerli et al. 2025 series demonstrates that IC50 values for pyridazinone urea sEH inhibitors span from 0.24 nM to 57 nM, a 237-fold range driven solely by substituent variation [1]. The 2-phenoxyethyl urea tail and ortho-phenyl linkage in this compound confer a specific conformational profile and steric bulk that are not replicated by simpler N-methyl, N-ethyl, or N-benzyl urea analogs. Consequently, generic substitution within this pharmacophore class is scientifically unjustified without matched comparative biochemical data.

Quantitative Differentiation Evidence: 1-(2-(6-Oxo-1,6-dihydropyridazin-3-yl)phenyl)-3-(2-phenoxyethyl)urea vs. Closest Analogs


Structural and Physicochemical Differentiation from Phenylurea Pyridazinone Analogs

This compound features a 2-phenoxyethyl urea substituent ortho-attached to a 6-oxo-1,6-dihydropyridazin-3-yl phenyl scaffold, a structural combination not exemplified in the most recent pyridazinone sEH inhibitor series [1]. In the Lengerli et al. 2025 series, all active compounds bear N-benzyl urea substituents (benzyl phenyl ureas); the 2-phenoxyethyl substitution in this compound introduces an ether oxygen and additional rotatable bonds absent in the benzyl series, which has been shown to impact metabolic stability and oral bioavailability (reported F = 78% for the optimized benzyl analog FP9 vs. lower values for less constrained analogs) [1]. The molecular weight (350.38 g/mol) and hydrogen bond donor/acceptor count differ from comparator compounds in the same patent class .

sEH inhibition medicinal chemistry urea pharmacophore

Positional Isomer Differentiation: Ortho-Phenyl Linkage vs. Meta/Para-Linked Pyridazinone Ureas

The ortho-substitution pattern of the phenyl ring—where the urea nitrogen is attached to a phenyl group bearing the pyridazinone at the ortho position—is a critical structural feature distinct from meta- or para-substituted pyridazinone phenylureas described in the patent literature [1]. Published 6-oxo-1,6-dihydropyridazin-3-yl phenyl ureas with para-substitution (e.g., 3-[4-{(6-oxo-1,6-dihydropyridazin-3-yl)oxy}phenyl]urea derivatives) exhibit nanomolar VEGFR-2 potency (Ki = 60.7 nM for the 4-oxy-linked analog) and demonstrate that the attachment chemistry and geometry directly dictate kinase selectivity profiles [2]. The ortho-linkage in this compound enforces a distinct dihedral angle between the pyridazinone and the urea-bearing phenyl ring, altering the spatial presentation of the urea pharmacophore to biological targets compared to para-linked analogs.

positional isomer SAR urea pharmacophore geometry target engagement

Patent-Scaffold Potency Context: sEH Inhibitory Activity of Ortho-Phenyl Pyridazinone Ureas

While this specific compound lacks publicly disclosed sEH inhibition data, the closest structurally characterized analog within the US10377744 patent family—Compound 1 (BDBM408978), which features a urea linkage on a substituted phenyl ring—displays a Ki of 1.40 nM against recombinant human sEH in a FRET-based displacement assay [1]. The broader pyridazinone urea class demonstrates potent sEH inhibition with IC50 values as low as 0.2 nM (compound FP9) [2]. The 2-phenoxyethyl urea tail in this compound represents a distinct hydrophobic extension relative to the cyclohexyl-amide-containing side chains in the most potent patent-exemplified analogs, providing a structurally differentiated probe for SAR exploration within the sEH inhibitor chemical space.

soluble epoxide hydrolase enzyme inhibition FRET assay

Tautomeric Pyridazinone State: Impact on Hydrogen Bonding Capacity and Target Recognition

The 6-oxo-1,6-dihydropyridazin-3-yl group exists in a tautomeric equilibrium between the 1H-pyridazin-6-one and 1H-6-hydroxypyridazine forms [1]. This tautomerism directly influences the hydrogen bond donor/acceptor profile of the pyridazinone ring, which in the 6-oxo form serves as a hydrogen bond acceptor at the carbonyl oxygen. Patent SAR data indicate that methylation at the pyridazinone N1 position (locking the 6-oxo tautomer) alters both potency and selectivity within this scaffold family [1][2]. The free NH in the dihydropyridazinone ring of this compound may engage in additional hydrogen bonding interactions with target protein backbone residues, a feature absent in N1-alkylated analogs such as 1-methyl-6-oxo-1,6-dihydropyridazin-3-yl derivatives [2].

tautomerism hydrogen bonding molecular recognition

Prioritized Application Scenarios for 1-(2-(6-Oxo-1,6-dihydropyridazin-3-yl)phenyl)-3-(2-phenoxyethyl)urea Procurement


sEH Inhibitor SAR Probe: Exploring 2-Phenoxyethyl Side Chain Effects on Potency and ADME

Researchers developing soluble epoxide hydrolase inhibitors can employ this compound as a structurally distinct comparator to benchmark the impact of replacing the N-benzyl urea side chain (characteristic of the FP9/F-series compounds, IC50 = 0.2–57 nM) with a 2-phenoxyethyl substituent. The ether oxygen in the phenoxyethyl tail introduces conformational flexibility and polarity that may modulate LogD, metabolic stability, and off-target profiles relative to the purely hydrocarbon benzyl series . Direct head-to-head biochemical comparison under identical assay conditions (recombinant human sEH, FRET-based readout) would quantify the potency differential and inform the design of next-generation sEH inhibitors with balanced potency and PK properties .

Kinase Selectivity Profiling: Ortho-Phenyl Pyridazinone Ureas vs. Para-Oxy Pyridazinone Ureas

Given that para-oxy-linked pyridazinone phenylureas (e.g., derivative 18b) exhibit nanomolar VEGFR-2 inhibition (Ki = 60.7 nM) , while the ortho-phenyl urea scaffold is principally documented in sEH patent families , this compound serves as a critical selectivity probe. Parallel screening against a kinase panel (including VEGFR-2, BTK, and other clinically relevant kinases) versus sEH would quantify the selectivity shift conferred by the ortho-phenyl linkage geometry, providing essential data for programs needing to avoid kinase-mediated off-target effects .

Tautomer-Dependent Binding Studies: Biophysical Characterization of NH-State Contribution to Target Engagement

The free NH of the 6-oxo-1,6-dihydropyridazin-3-yl ring in this compound—absent in N1-alkylated analogs—provides an opportunity to isolate and quantify the thermodynamic contribution of this hydrogen bond donor to target binding affinity via isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) . Comparing binding thermodynamics of this compound against its N1-methylated equivalent would explicitly measure the ΔΔG attributable to the pyridazinone NH hydrogen bond, a critical parameter for structure-based drug design efforts optimizing pyridazinone-containing inhibitors .

Quote Request

Request a Quote for 1-(2-(6-Oxo-1,6-dihydropyridazin-3-yl)phenyl)-3-(2-phenoxyethyl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.